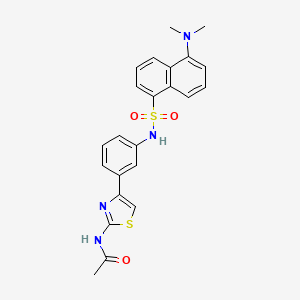
HA15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HA15 is a novel compound belonging to the class of thiazole benzenesulfonamides It has gained significant attention in the scientific community due to its potent anti-cancer propertiesBy inhibiting GRP78, this compound induces endoplasmic reticulum stress, leading to cancer cell death .
Mechanism of Action
Target of Action
HA15 is a potent and specific inhibitor of the endoplasmic reticulum (ER) chaperone BiP/GRP78/HSPA5 . This protein plays a crucial role in protein folding and maturation . It is highly expressed in malignant tumors, making it a promising target for cancer treatment .
Mode of Action
This compound binds to GRP78 and inhibits its ATPase activity . This interaction disrupts the UPR transducer–GRP78 complexes, resulting in constitutive UPR signaling and cell death exclusively in cancer cells .
Biochemical Pathways
The binding of this compound to GRP78 triggers the release of all three ER mediators and induces a partial inhibition of GRP78 ATPase activity . This leads to an increase in endoplasmic reticulum stress (ER Stress), which is generally activated in cancer cells due to an accumulation of misfolded proteins . The unfolded protein response (UPR) then triggers the expression of chaperone proteins, such as GRP78, calreticulin, and calnexin, which play a role in the adaption of the cell to ER stress .
Result of Action
This compound has been shown to decrease cell viability in a dose-dependent manner, suppress proliferation, and promote apoptosis . It induces autophagy and has high efficiency in inducing cell death and ER stress in BRAF-inhibitor-resistant melanoma cells . It also exhibits strong efficacy in melanoma cells, including those resistant to BRAF inhibitors .
Action Environment
The compound exerts cytotoxicity to a wide range of tumors, including prostate, breast, and colon cancers . The environment, including the type of cancer and the presence of resistance to other treatments, can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
HA15 interacts with GRP78, a molecular chaperone that belongs to the Hsp70 family of proteins . The interaction between this compound and GRP78 inhibits the ATPase activity of GRP78 , leading to an increase in unfolded protein response .
Cellular Effects
This compound induces endoplasmic reticulum (ER) stress, leading to cell death . This effect is observed in various types of cells, including melanoma cells . The compound influences cell function by increasing the expression of unfolded protein response components .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to GRP78 and inhibiting its ATPase activity . This binding interaction leads to an increase in unfolded protein response, which in turn leads to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in laboratory settings
Metabolic Pathways
This compound is involved in the unfolded protein response pathway . It interacts with GRP78, an enzyme that plays a crucial role in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HA15 involves the formation of a thiazole ring and the subsequent attachment of a benzenesulfonamide group. The synthetic route typically includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Attachment of Benzenesulfonamide Group: The benzenesulfonamide group is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with a benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
HA15 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield thioethers or thiols, depending on the reducing agent used.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
HA15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the mechanisms of thiazole and sulfonamide chemistry.
Biology: It serves as a tool to investigate the role of GRP78 in cellular stress responses and protein folding.
Medicine: this compound has shown promising results in preclinical studies as an anti-cancer agent. .
Industry: This compound is used in the development of new therapeutic agents and as a lead compound for drug discovery
Comparison with Similar Compounds
HA15 is unique compared to other similar compounds due to its specific targeting of GRP78 and its potent anti-cancer properties. Similar compounds include:
Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum calcium ATPase (SERCA), which also induces endoplasmic reticulum stress but through a different mechanism.
Tunicamycin: An inhibitor of N-linked glycosylation, leading to endoplasmic reticulum stress.
Bortezomib: A proteasome inhibitor that induces endoplasmic reticulum stress by preventing the degradation of misfolded proteins
This compound stands out due to its specificity for GRP78 and its ability to overcome drug resistance in cancer cells .
Properties
IUPAC Name |
N-[4-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-15(28)24-23-25-20(14-31-23)16-7-4-8-17(13-16)26-32(29,30)22-12-6-9-18-19(22)10-5-11-21(18)27(2)3/h4-14,26H,1-3H3,(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSMEKVVMYSTIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
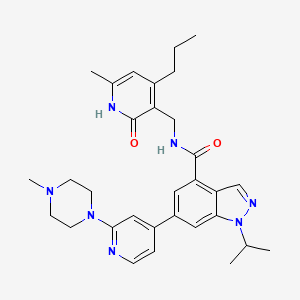

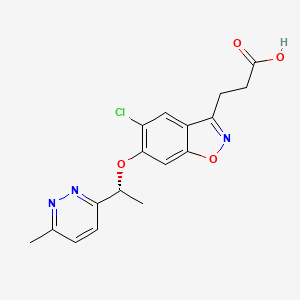
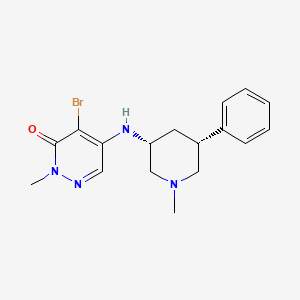

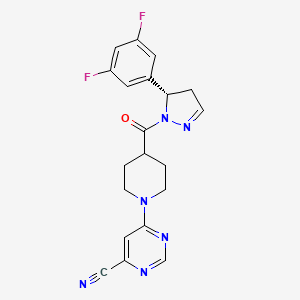


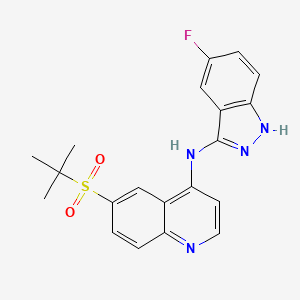
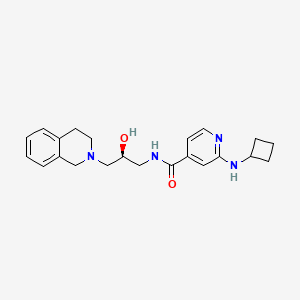
![5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-5-methyl-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole](/img/structure/B607854.png)
